6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid
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Overview
Description
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is often constructed through a cyclization reaction involving a suitable precursor, such as an azetidine or piperidine derivative.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the design of spirocyclic drugs that exhibit unique biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Bioconjugation: It is employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The spirocyclic structure can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-1-carboxylic acid
- 6-(Tert-butoxycarbonyl)-7-azaspiro[3.4]octane-1-carboxylic acid
- 6-(Tert-butoxycarbonyl)-6-azaspiro[3.3]heptane-1-carboxylic acid
Uniqueness
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability, bioavailability, and ability to interact with specific biological targets, making it a valuable tool in drug discovery and development.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(8-14)5-4-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCSHSTTWUYEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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